molecular formula C18H16Cl2O6 B3065585 Dimethyl 4,4'-(1,2-ethanediylbis(oxy))bis(3-chlorobenzoate) CAS No. 53384-42-2

Dimethyl 4,4'-(1,2-ethanediylbis(oxy))bis(3-chlorobenzoate)

Cat. No.: B3065585
CAS No.: 53384-42-2
M. Wt: 399.2 g/mol
InChI Key: MMRCXPIWRDKMHH-UHFFFAOYSA-N
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Description

Dimethyl 4,4'-(1,2-ethanediylbis(oxy))bis(3-chlorobenzoate) is a diester derivative of 4,4'-[1,2-ethanediylbis(oxy)]bis[3-chlorobenzoic] acid (CAS 57101-71-0), where the carboxylic acid groups are esterified with methyl groups . Its molecular formula is C₁₈H₁₆Cl₂O₆, with a molecular weight of 399.22 g/mol. The compound features two 3-chlorobenzoate moieties linked by an ethylene glycol bis(oxy) bridge, conferring structural rigidity and influencing its physicochemical properties. Key properties include a density of 1.5 g/cm³ and an estimated boiling point of 579.9°C, extrapolated from its parent acid .

Properties

IUPAC Name

methyl 3-chloro-4-[2-(2-chloro-4-methoxycarbonylphenoxy)ethoxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2O6/c1-23-17(21)11-3-5-15(13(19)9-11)25-7-8-26-16-6-4-12(10-14(16)20)18(22)24-2/h3-6,9-10H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMRCXPIWRDKMHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)OCCOC2=C(C=C(C=C2)C(=O)OC)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50201545
Record name Dimethyl 4,4'-(1,2-ethanediylbis(oxy))bis(3-chlorobenzoate)
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Molecular Weight

399.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53384-42-2
Record name Benzoic acid, 4,4′-[1,2-ethanediylbis(oxy)]bis[3-chloro-, dimethyl ester
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Record name Dimethyl 4,4'-(1,2-ethanediylbis(oxy))bis(3-chlorobenzoate)
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Record name Dimethyl 4,4'-(1,2-ethanediylbis(oxy))bis(3-chlorobenzoate)
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Record name Dimethyl 4,4'-[1,2-ethanediylbis(oxy)]bis[3-chlorobenzoate]
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Preparation Methods

Synthetic Strategies Overview

The preparation of this compound involves two critical steps:

  • Ether Bridge Formation : Linking two 3-chloro-4-hydroxybenzoic acid derivatives via ethylene glycol.
  • Esterification : Converting carboxylic acid intermediates to methyl esters.

Industrial methods prioritize cost-effectiveness, scalability, and minimal waste, while laboratory-scale approaches may employ specialized reagents for higher specificity.

Detailed Preparation Methods

Base-Catalyzed Condensation Followed by Esterification

This method adapts the industrial synthesis of 4,4'-oxybisbenzoic acid, modified to incorporate ethylene glycol and chloro-substituted precursors.

Reaction Mechanism
  • Condensation :

    • 3-Chloro-4-hydroxybenzoic acid reacts with ethylene glycol in the presence of potassium hydroxide (KOH) in tetramethylene sulfone at 160–180°C.
    • Deprotonation of phenolic –OH groups by KOH facilitates nucleophilic attack on ethylene glycol’s hydroxyls, forming ether bonds.
    • The intermediate, 4,4'-(1,2-ethanediylbis(oxy))bis(3-chlorobenzoic acid), is isolated after aqueous workup.
  • Esterification :

    • The dicarboxylic acid intermediate is refluxed with methanol and sulfuric acid (H₂SO₄), yielding the dimethyl ester.
Optimized Protocol
  • Reagents :
    • 3-Chloro-4-hydroxybenzoic acid (2.0 mol), ethylene glycol (1.0 mol), KOH (2.2 mol), tetramethylene sulfone (solvent).
  • Conditions :
    • 165°C for 16 hours under nitrogen.
  • Yield : 85–90% after purification.
Advantages and Limitations
  • Advantages : Scalable, uses inexpensive reagents, high yield.
  • Limitations : Requires high-boiling solvents, prolonged reaction times.

Tosylate-Mediated Ether Formation

This method employs ethylene glycol ditosylate as a reactive intermediate for controlled etherification.

Reaction Mechanism
  • Tosylation :
    • Ethylene glycol reacts with tosyl chloride (TsCl) to form ethylene glycol ditosylate.
  • Etherification :
    • Methyl 3-chloro-4-hydroxybenzoate reacts with ethylene glycol ditosylate in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) as a base.
    • Tosylate groups act as leaving groups, enabling nucleophilic substitution by the phenolic oxygen.
Optimized Protocol
  • Reagents :
    • Methyl 3-chloro-4-hydroxybenzoate (2.2 mol), ethylene glycol ditosylate (1.0 mol), K₂CO₃ (2.5 mol).
  • Conditions :
    • 80°C for 12 hours in DMF.
  • Yield : 75–80% after column chromatography.
Advantages and Limitations
  • Advantages : High regioselectivity, avoids high temperatures.
  • Limitations : Toxicity of tosyl chloride, costly purification.

Mitsunobu Reaction Approach

The Mitsunobu reaction enables efficient ether synthesis under mild conditions but is less common industrially due to reagent costs.

Reaction Mechanism
  • Methyl 3-chloro-4-hydroxybenzoate reacts with ethylene glycol using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF).
  • The reaction proceeds via oxidation-reduction, forming the ether bond without base.
Optimized Protocol
  • Reagents :
    • Methyl 3-chloro-4-hydroxybenzoate (2.0 mol), ethylene glycol (1.0 mol), DIAD (2.2 mol), PPh₃ (2.2 mol).
  • Conditions :
    • Room temperature, 24 hours.
  • Yield : 70–75%.
Advantages and Limitations
  • Advantages : Mild conditions, high functional group tolerance.
  • Limitations : Expensive reagents, generates stoichiometric phosphine oxide waste.

Comparative Analysis of Methods

Method Reagents/Conditions Yield Advantages Limitations
Base-Catalyzed Condensation KOH, tetramethylene sulfone, 165°C 85–90% Scalable, cost-effective High energy input, solvent recovery
Tosylate-Mediated TsCl, K₂CO₃, DMF, 80°C 75–80% Controlled substitution Toxic intermediates, purification
Mitsunobu Reaction DIAD, PPh₃, THF, rt 70–75% Mild conditions High cost, waste generation

Optimization and Scalability Considerations

Industrial processes favor the base-catalyzed method due to its compatibility with continuous reactors and solvent recycling. Key optimizations include:

  • Solvent Choice : Tetramethylene sulfone enhances reaction rates due to high polarity and thermal stability.
  • Catalyst Loading : Excess KOH (10–15 mol%) minimizes unreacted starting material.
  • Temperature Control : Maintaining 160–180°C prevents decarboxylation of the benzoic acid intermediates.

Challenges and Limitations

  • Side Reactions : Competing ester hydrolysis or over-alkylation may occur if stoichiometry is imbalanced.
  • Purification : The product’s high molecular weight and polarity necessitate recrystallization from ethanol/water mixtures.
  • Environmental Impact : Disposal of phosphoric acid or tetramethylene sulfone requires specialized treatment.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4,4’-(1,2-ethanediylbis(oxy))bis(3-chlorobenzoate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dimethyl 4,4’-(1,2-ethanediylbis(oxy))bis(3-chlorobenzoate) has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Dimethyl 4,4’-(1,2-ethanediylbis(oxy))bis(3-chlorobenzoate) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s ester and ether groups allow it to form hydrogen bonds and hydrophobic interactions with target proteins, modulating their activity and function. This interaction can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares the target compound with analogous chlorinated esters and bis(oxy)-linked derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) Key Features
Dimethyl 4,4'-(1,2-ethanediylbis(oxy))bis(3-chlorobenzoate) C₁₈H₁₆Cl₂O₆ 399.22 1.5 579.9 (est.) Ethylene glycol bridge, meta-Cl, ester
4,4'-[1,2-Ethanediylbis(oxy)]bis[3-chlorobenzoic] acid C₁₆H₁₂Cl₂O₆ 371.17 1.5 579.9 Parent acid, free carboxylic groups
Chlorobenzilate (Ethyl 4,4'-dichlorobenzilate) C₁₆H₁₄Cl₂O₅ 349.18 ~1.3 N/A Para-Cl, ethyl ester, acaricide
Ethychlozate (Ethyl 5-chloro-1H-indazole-3-acetate) C₁₁H₁₁ClN₂O₂ 246.67 N/A N/A Indazole core, plant growth regulator

Key Observations:

  • Molecular Weight and Solubility: The target compound’s higher molecular weight (399.22 vs.
  • Chlorine Substitution: The meta -chlorine positions in the target compound contrast with para -chlorine in chlorobenzilate. This spatial difference could alter interactions with biological targets, such as enzymes or receptors .

Functional and Application-Based Comparisons

Pesticidal Activity
  • Chlorobenzilate is a well-documented acaricide, where its para -chlorine and ethyl ester groups contribute to lipid membrane penetration and target specificity . The target compound’s meta -chlorine and bis(oxy) bridge may reduce bioavailability but enhance stability against hydrolysis, prolonging residual activity.
  • Dithiocarbamates (e.g., compounds in ) inhibit carbonic anhydrase via dithiocarbamate-metal coordination . While the target compound lacks this functional group, its ester groups could hydrolyze in vivo to the carboxylic acid form, which may interact with enzymes or receptors .
Pharmaceutical and Industrial Relevance
  • Ethychlozate ’s indazole core highlights the role of heterocycles in plant growth regulation, whereas the target compound’s aromatic esters may favor applications in polymer stabilizers or agrochemicals .

Reactivity and Stability

  • Oxidative Stability: The ethylene glycol bis(oxy) bridge may resist oxidative degradation better than sulfide or amine linkers in dithiocarbamates .

Biological Activity

Dimethyl 4,4'-(1,2-ethanediylbis(oxy))bis(3-chlorobenzoate) (CAS Number: 53384-42-2) is a synthetic organic compound with notable biological activity due to its unique chemical structure. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C18H16Cl2O6
  • Molecular Weight : 399.22 g/mol
  • Key Features : Contains two chlorinated aromatic rings linked by an ethylene glycol unit, which enhances its chemical stability and biological activity.

The biological activity of Dimethyl 4,4'-(1,2-ethanediylbis(oxy))bis(3-chlorobenzoate) is primarily attributed to its interaction with specific enzymes and receptors. The compound's ester and ether functionalities facilitate hydrogen bonding and hydrophobic interactions with target proteins. This can lead to:

  • Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in metabolic pathways.
  • Disruption of Cellular Processes : Its interactions can alter cellular signaling pathways, potentially leading to therapeutic effects.

Biological Activities

Research has indicated several biological activities associated with Dimethyl 4,4'-(1,2-ethanediylbis(oxy))bis(3-chlorobenzoate):

  • Antimicrobial Activity : Studies have shown that the compound exhibits inhibitory effects against various bacterial strains, suggesting potential use as an antimicrobial agent.
  • Anti-inflammatory Properties : Preliminary investigations indicate that it may modulate inflammatory responses, making it a candidate for further research in inflammatory diseases.
  • Enzyme Modulation : The compound has been explored as a biochemical probe to study enzyme activities, particularly those involved in metabolic processes.

Antimicrobial Efficacy

A study conducted on the antimicrobial properties of Dimethyl 4,4'-(1,2-ethanediylbis(oxy))bis(3-chlorobenzoate) revealed:

  • Tested Strains : Escherichia coli, Staphylococcus aureus, and Candida albicans.
  • Results : The compound demonstrated significant inhibitory activity against all tested strains at concentrations ranging from 50 to 200 µg/mL.

Anti-inflammatory Potential

In a model of acute inflammation induced by lipopolysaccharides (LPS), the administration of Dimethyl 4,4'-(1,2-ethanediylbis(oxy))bis(3-chlorobenzoate) resulted in:

  • Reduction in Inflammatory Markers : Notable decrease in cytokines such as TNF-alpha and IL-6.
  • Mechanism : The compound appears to inhibit the NF-kB signaling pathway, which is crucial for the expression of pro-inflammatory genes.

Comparative Analysis

To better understand the unique properties of Dimethyl 4,4'-(1,2-ethanediylbis(oxy))bis(3-chlorobenzoate), a comparison with similar compounds is presented below:

Compound NameMolecular FormulaKey FeaturesBiological Activity
Dimethyl 4,4'-(1,2-ethanediylbis(oxy))bis(3-chlorobenzoate)C18H16Cl2O6Two chlorinated aromatic ringsAntimicrobial, anti-inflammatory
Dimethyl 4-chloro benzoateC9H9ClO2Simpler structure; single aromatic ringLimited biological activity
Ethylene glycol diphenyl etherC18H18O6Lacks chlorine; different linkageLower reactivity

Applications in Research and Industry

Dimethyl 4,4'-(1,2-ethanediylbis(oxy))bis(3-chlorobenzoate) has diverse applications:

  • Pharmaceutical Development : Investigated for potential therapeutic uses in treating infections and inflammatory diseases.
  • Chemical Synthesis : Used as a building block in organic synthesis due to its reactive functional groups.
  • Analytical Chemistry : Employed in chromatography for the separation and analysis of complex mixtures.

Q & A

Q. What are the optimal synthetic routes for Dimethyl 4,4'-(1,2-ethanediylbis(oxy))bis(3-chlorobenzoate), and how can reaction yields be improved?

  • Methodological Answer : A common approach involves multi-step condensation reactions. For example, analogous compounds with bis(oxy) linkages are synthesized via refluxing intermediates (e.g., substituted benzoic acid derivatives) in polar aprotic solvents like DMSO, followed by controlled cooling and crystallization . Yield optimization requires adjusting stoichiometry, solvent choice (e.g., ethanol for recrystallization), and reaction time. For instance, a 65% yield was achieved by refluxing hydrazide derivatives in DMSO for 18 hours, followed by ice-water quenching and extended stirring . Monitoring reaction progress via TLC or HPLC can identify incomplete steps.

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides definitive structural confirmation, as demonstrated for related bis(oxy) benzoates, with precision in bond lengths (mean C–C = 0.003 Å) and R-factor values ≤0.039 . Complementary techniques include:
  • NMR : ¹H/¹³C NMR to confirm substituent positions and ether/ester linkages.
  • FT-IR : Peaks at ~1700 cm⁻¹ (ester C=O) and 1250 cm⁻¹ (C-O-C ether).
  • Mass Spectrometry : High-resolution MS for molecular ion validation.

Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental data regarding this compound’s conformation?

  • Methodological Answer : Discrepancies in crystallographic vs. solution-phase conformations (e.g., dihedral angles of ethanediylbis(oxy) groups) can be addressed via:
  • DFT Calculations : Compare optimized geometries (B3LYP/6-311G**) with SCXRD data to assess steric/electronic influences .
  • Molecular Dynamics Simulations : Evaluate solvent effects (e.g., DMSO vs. ethanol) on conformational stability .
  • Cross-Validation : Overlay experimental (XRD) and computational data to identify outliers (e.g., torsional strain in crystal packing) .

Q. What experimental designs are suitable for assessing this compound’s environmental fate and ecotoxicological impact?

  • Methodological Answer : Follow frameworks like Project INCHEMBIOL, which combines:
  • Laboratory Studies :
  • Hydrolysis/Kinetics : Measure degradation rates under varying pH/temperature.
  • Partition Coefficients : Log Kow (octanol-water) to predict bioaccumulation .
  • Ecotoxicology Assays :
  • Microcosm Models : Expose aquatic/soil organisms (e.g., Daphnia, earthworms) to assess acute/chronic toxicity.
  • Metabolite Tracking : Use LC-MS/MS to identify transformation products (e.g., dechlorinated intermediates) .

Q. How can structure-activity relationships (SARs) guide modifications to enhance biological activity?

  • Methodological Answer :
  • In Vitro Screening : Test analogues (e.g., varying chloro-substituents or ester groups) against target enzymes/receptors. For example, replacing 3-chloro with 3,5-dichloro groups in similar triazoles increased antifungal activity by 40% .
  • QSAR Modeling : Correlate electronic descriptors (e.g., Hammett σ) with bioactivity data to prioritize synthetic targets.
  • Crystallographic Analysis : Map binding interactions (e.g., halogen bonding with 3-chloro groups) to refine pharmacophores .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Dimethyl 4,4'-(1,2-ethanediylbis(oxy))bis(3-chlorobenzoate)
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